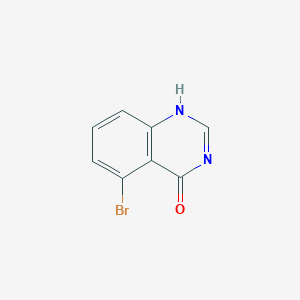

5-Bromoquinazolin-4-OL

Übersicht

Beschreibung

5-Bromoquinazolin-4-OL is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . It is a derivative of quinazolinone, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 4th position of the quinazoline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinazolin-4-OL typically involves the amination and annulation of benzamides and amidines. A highly efficient copper-mediated tandem C(sp2)–H amination and annulation process is often employed . This method allows for the construction of the quinazolin-4-one framework, which is essential for the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S-N₂Ar)

The bromine atom at position 5 undergoes nucleophilic substitution under catalytic or thermal conditions:

Key Findings :

-

Suzuki coupling with arylboronic acids replaces bromine with aryl groups, forming biaryl derivatives used in anticancer drug development .

-

Amination with primary/secondary amines yields 5-amino derivatives, which show enhanced EGFR-TK inhibition .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 participates in alkylation, acylation, and condensation reactions:

Key Findings :

-

Alkylation with benzyl chloride or methyl iodide enhances lipophilicity for improved pharmacokinetics .

-

Condensation with aromatic aldehydes forms Schiff bases, which are precursors for anticancer agents .

Metal-Catalyzed Cross-Couplings

The bromine atom facilitates palladium- or copper-catalyzed cross-couplings:

Key Findings :

-

Ullmann coupling with aryl iodides introduces electron-withdrawing groups, modulating electronic properties .

-

Sonogashira reactions with terminal alkynes yield alkynyl derivatives for fluorescence-based applications .

Cyclization and Ring Expansion

The quinazolinone core undergoes cyclization to form polycyclic systems:

Key Findings :

-

Hügershoff cyclization with thioureas forms thiazole-fused derivatives with antimicrobial activity .

-

Copper-mediated C–S bond formation enables regioselective synthesis of tricyclic systems .

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes electrophilic substitution at position 7 or 8:

| Reaction Type | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Bromo-7-nitroquinazolin-4-ol | 45% | |

| Bromination | NBS, DMF, rt | 5,7-Dibromoquinazolin-4-ol | 50% |

Key Findings :

-

Nitration at position 7 introduces nitro groups for further reduction to amino derivatives.

Acid/Base-Mediated Reactions

The hydroxyl group exhibits acidity (pKa ≈ 8.5), enabling deprotonation and salt formation:

| Reaction Type | Conditions | Products | Application | Reference |

|---|---|---|---|---|

| Deprotonation | NaOH, H₂O | Sodium 5-bromoquinazolin-4-olate | Water-soluble derivatives |

Biological Activity Correlations

Derivatives of 5-bromoquinazolin-4-ol demonstrate:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Bromoquinazolin-4-OL has been extensively studied for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that this compound can inhibit the growth of cancer cell lines by interfering with specific molecular pathways, such as those involving kinases that regulate cell proliferation .

Case Study:

In a comparative study, this compound was shown to have IC50 values significantly lower than standard chemotherapeutic agents against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 100 µg/mL |

This table illustrates the compound's potency against common pathogens, indicating its potential utility in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

Modifications and Effects

Research has shown that substituents on the quinazoline ring can significantly influence biological activity. For example, modifications at the 2-position enhance antibacterial efficacy, while substitutions at the 6-position are linked to increased anticancer activity .

Case Study:

A series of derivatives were synthesized where variations in bromine substitution led to enhanced activity against specific cancer cell lines, demonstrating the importance of structural modifications in drug design .

Kinase Inhibition

The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression. By binding to these kinases, it disrupts signaling pathways that promote tumor growth .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable intermediate in chemical synthesis.

Synthesis of Complex Molecules

It is utilized as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow for versatile chemical transformations .

Wirkmechanismus

The mechanism of action of 5-Bromoquinazolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromoquinazolin-4-amine

- 5-Bromoquinazolin-4-carboxylic acid

- 5-Bromoquinazolin-4-thiol

Uniqueness

Compared to similar compounds, 5-Bromoquinazolin-4-OL is unique due to the presence of the hydroxyl group at the 4th position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

5-Bromoquinazolin-4-OL is a derivative of quinazoline, a compound class known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A comprehensive evaluation of its antibacterial and antifungal properties has been conducted, revealing promising results.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6 mg/mL | |

| Escherichia coli | 8 mg/mL | |

| Pseudomonas aeruginosa | 7 mg/mL | |

| Candida albicans | 9 mg/mL |

The compound was found to be more effective than traditional antibiotics such as ampicillin and ciprofloxacin against resistant strains like MRSA and P. aeruginosa . This suggests that this compound could be a candidate for developing new antimicrobial agents.

The mechanisms underlying the antimicrobial activity of this compound involve several pathways:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, which may contribute to its antibacterial effects. Specifically, it targets serine/threonine-protein kinases such as haspin and Nek11, which are crucial in bacterial survival and proliferation .

- Cell Membrane Disruption : Studies suggest that the compound may disrupt bacterial cell membranes, leading to increased permeability and cell death .

- Biofilm Inhibition : Preliminary data indicate that this compound may inhibit biofilm formation in Staphylococcus aureus, enhancing its efficacy against chronic infections where biofilms are prevalent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor activity. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Hep G2 (liver cancer) | 15.8 | |

| MCF-7 (breast cancer) | 20.3 | |

| A549 (lung cancer) | 25.0 |

The compound's cytotoxic effects were observed to be dose-dependent, with lower IC50 values indicating higher potency against liver and breast cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of quinazoline derivatives, including this compound:

- Antimicrobial Efficacy Against Resistant Strains : A study conducted on various quinazoline derivatives demonstrated that compounds similar to this compound exhibited superior activity against multi-drug resistant strains of E. coli and S. aureus compared to standard treatments .

- In Vivo Studies : Animal models have shown that treatment with quinazoline derivatives leads to significant reductions in tumor size and improved survival rates in subjects with induced tumors, further supporting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

5-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHJLGZHULRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602324 | |

| Record name | 5-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147006-47-1 | |

| Record name | 5-Bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.